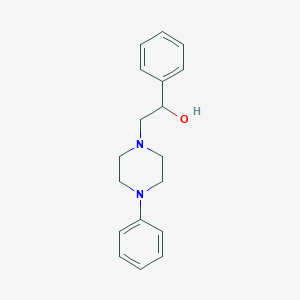

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-(4-phenylpiperazin-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-18(16-7-3-1-4-8-16)15-19-11-13-20(14-12-19)17-9-5-2-6-10-17/h1-10,18,21H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKAEQNBTHBDPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CC=C2)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289629 |

Source

|

| Record name | 1-phenyl-2-(4-phenylpiperazino)-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94262-62-1 |

Source

|

| Record name | NSC62457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-2-(4-phenylpiperazino)-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-2-(4-phenylpiperazino)-1-ethanol is a substituted phenylpiperazine derivative with potential pharmacological applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway based on analogous compounds, and an exploration of its potential biological activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound, with the CAS Number 94262-62-1, is a complex organic molecule. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-phenyl-2-(4-phenylpiperazin-1-yl)ethan-1-ol | N/A |

| CAS Number | 94262-62-1 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₂N₂O | [1][2][3][4] |

| Molecular Weight | 282.38 g/mol | [1][2][3][4] |

| Boiling Point | 449.1±40.0 °C (Predicted) | N/A |

| Density | 1.132±0.06 g/cm³ (Predicted) | N/A |

| pKa | 14.63±0.20 (Predicted) | N/A |

| LogP | 2.54 (Predicted) | N/A |

Note: Some physical properties are predicted values from chemical software and have not been experimentally verified in the available literature.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The synthesis would likely proceed as depicted in the following workflow diagram.

References

Synthesis and Characterization of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the synthesis and characterization of the organic compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a putative synthetic pathway based on established chemical principles, alongside a comprehensive framework for its characterization. The proposed synthesis involves the nucleophilic addition of N-phenylpiperazine to styrene oxide. This guide provides detailed, albeit theoretical, experimental protocols and discusses the analytical techniques required to confirm the structure and purity of the target molecule. All quantitative data presented for analogous compounds are summarized for comparative purposes. This document serves as a foundational resource for researchers intending to synthesize and study this compound.

Introduction

This compound, with the chemical formula C₁₈H₂₂N₂O and a molecular weight of 282.38 g/mol , is a tertiary amine and a secondary alcohol.[1][2] Its structure suggests potential applications in medicinal chemistry, given the prevalence of the phenylpiperazine moiety in various pharmacologically active compounds. This guide details a feasible synthetic route and the necessary characterization steps to enable further research and development.

Proposed Synthesis Pathway

The most chemically sound and direct method for the synthesis of this compound is the ring-opening of styrene oxide with N-phenylpiperazine. This reaction is a classic example of nucleophilic attack by an amine on an epoxide.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized protocol for the synthesis. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary to achieve the best results.

Materials:

-

Styrene oxide (C₈H₈O)[3]

-

N-Phenylpiperazine (C₁₀H₁₄N₂)[4]

-

Ethanol (or another suitable polar protic solvent)

-

Glacial acetic acid (catalyst, optional)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-phenylpiperazine (1 equivalent) in ethanol.

-

Addition of Reactant: To this stirring solution, add styrene oxide (1 equivalent) dropwise at room temperature. A slight exothermic reaction may be observed.

-

Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the ring-opening of the epoxide.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Physical Properties

While specific experimental data for the target compound is not available, the table below presents data for a structurally similar compound, 1-phenyl-2-piperidinoethanol, for reference.

| Property | 1-Phenyl-2-piperidinoethanol | Expected for Target Compound |

| Molecular Formula | C₁₃H₁₉NO | C₁₈H₂₂N₂O |

| Molecular Weight | 205.30 g/mol [5] | 282.38 g/mol [1][2] |

| Appearance | - | Likely a solid at room temperature |

| Melting Point | - | To be determined |

| Yield | - | To be determined |

Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the methine proton of the ethanol backbone, the methylene protons adjacent to the nitrogen and the alcohol, and the protons of the piperazine ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the aromatic carbons, the carbon bearing the hydroxyl group, and the carbons of the piperazine ring.

The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound Data (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) | 3355 (for (S)-1-Phenylethanol)[6] |

| C-H stretch (aromatic) | 3000-3100 | 3030 (for (S)-1-Phenylethanol)[6] |

| C-H stretch (aliphatic) | 2850-3000 | - |

| C-N stretch (amine) | 1000-1250 | - |

| C-O stretch (alcohol) | 1050-1150 | 1007 (for (S)-1-Phenylethanol)[6] |

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (282.38 g/mol ).

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

- 1. 94262-62-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 94262-62-1 [chemicalbook.com]

- 3. Styrene oxide - Wikipedia [en.wikipedia.org]

- 4. Piperazine, 1-phenyl- [webbook.nist.gov]

- 5. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

In-depth Technical Guide: 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases have yielded no specific pharmacological data, including mechanism of action, receptor binding profiles, or signaling pathway information, for the compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol (CAS RN: 94262-62-1). The following guide is therefore constructed based on the analysis of its structural components—the phenylethanolamine backbone and the phenylpiperazine moiety—and the known pharmacological activities of related compounds. This information is intended for research and informational purposes only and should not be interpreted as established data for the specific compound .

Introduction

This compound is a chemical entity with the molecular formula C₁₈H₂₂N₂O and a molecular weight of 282.38 g/mol .[1][2] Structurally, it belongs to the class of amino alcohols and can be described as an ethanolamine derivative with a phenyl group at the first carbon and a 4-phenylpiperazino group at the second carbon of the ethanol chain. The absence of published biological data necessitates a theoretical approach to its potential mechanism of action, drawing parallels from structurally similar and well-characterized molecules.

Potential Pharmacological Profile

The pharmacological action of this compound is likely determined by the combined influence of its phenylethanolamine and phenylpiperazine components.

The Phenylethanolamine Core

The 1-phenyl-1-ethanol-2-amine scaffold is a common feature in many biologically active compounds.[3] This structural motif is present in various central nervous system (CNS) active agents and suggests potential interactions with aminergic systems.

The Phenylpiperazine Moiety

Phenylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors, particularly dopaminergic and serotonergic receptors. Many compounds containing this moiety exhibit antipsychotic, anxiolytic, and antidepressant properties. For instance, certain N-arylpiperazines have been investigated for their cytotoxic activity against cancer cell lines.[4] Furthermore, some phenylpiperazine derivatives of 1,2-benzothiazine have been designed as potential anticancer agents targeting topoisomerase II.[5]

Postulated Mechanisms of Action

Based on the structural components, several hypothetical mechanisms of action can be proposed for this compound. These are speculative and require experimental validation.

Interaction with Monoamine Receptors

Given the phenylpiperazine group, the compound may exhibit affinity for dopamine (D₂) and serotonin (5-HT) receptors. The nature of this interaction (agonist, antagonist, or partial agonist) would determine its overall pharmacological effect.

A hypothetical signaling pathway for a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, is depicted below.

Modulation of GABAergic Neurotransmission

The ethanol moiety in the compound's name is a key structural feature. Ethanol itself is a well-known modulator of the GABA-A receptor complex, potentiating the inhibitory effects of GABA.[6][7][8] Specifically, ethanol has been shown to competitively inhibit the binding of certain ligands to specific subunits of the GABA-A receptor.[6][9][10] While the presence of the larger phenylpiperazine structure would significantly alter the molecule's properties compared to simple ethanol, an interaction with the GABA-A receptor cannot be entirely ruled out without experimental data.

Proposed Experimental Protocols for Elucidation of Mechanism

To determine the actual mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

-

Receptor Binding Assays: A comprehensive receptor screening panel should be employed to identify the binding affinities of the compound for a wide range of CNS receptors, including dopaminergic, serotonergic, adrenergic, and GABAergic receptors. A standard experimental workflow for such an assay is outlined below.

-

Functional Assays: Following the identification of binding targets, functional assays (e.g., cAMP assays for GPCRs, electrophysiology for ion channels) should be conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

In Vivo Studies

-

Animal Models of CNS Disorders: Depending on the in vitro profile, the compound could be tested in animal models of psychosis, anxiety, depression, or other relevant neurological disorders to assess its behavioral effects.

-

Microdialysis: In vivo microdialysis in specific brain regions of rodents could be used to measure changes in neurotransmitter levels following administration of the compound, providing further insight into its mechanism of action.

Quantitative Data Summary

As no experimental data for this compound is publicly available, a table of quantitative data cannot be provided. Should such data become available, it would be presented as follows:

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

| Receptor Target | Ki (nM) |

| Dopamine D₂ | TBD |

| Serotonin 5-HT₁A | TBD |

| Serotonin 5-HT₂A | TBD |

| GABA-A | TBD |

| ... | TBD |

| TBD: To Be Determined |

Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of this compound

| Assay | Functional Response | EC₅₀/IC₅₀ (nM) |

| D₂ cAMP Assay | TBD | TBD |

| 5-HT₂A Calcium Flux | TBD | TBD |

| GABA-A Electrophysiology | TBD | TBD |

| ... | TBD | TBD |

| TBD: To Be Determined |

Conclusion

While the precise mechanism of action of this compound remains unelucidated due to a lack of published research, its chemical structure suggests a potential for interaction with CNS targets, particularly monoaminergic and possibly GABAergic systems. The phenylethanolamine and phenylpiperazine moieties are well-established pharmacophores in neuropharmacology. Definitive characterization of this compound's biological activity awaits comprehensive in vitro and in vivo pharmacological studies. The experimental workflows and theoretical frameworks provided in this guide offer a roadmap for such future investigations.

References

- 1. This compound | 94262-62-1 [chemicalbook.com]

- 2. 94262-62-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Ethanol potently and competitively inhibits binding of the alcohol antagonist Ro15-4513 to α4/6β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 8. GABAA receptors and alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | α4-Containing GABAA Receptors are Required for Antagonism of Ethanol-Induced Motor Incoordination and Hypnosis by the Imidazobenzodiazepine Ro15-4513 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

In-depth Technical Guide on the Pharmacological Profile of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

A comprehensive review of existing literature reveals a significant lack of publicly available information regarding the pharmacological profile of the specific compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Despite extensive searches for its pharmacological activity, receptor binding affinities, in vitro and in vivo studies, and detailed experimental protocols, no direct data for this molecule could be identified.

The initial investigation aimed to collate and present a detailed technical guide for researchers, scientists, and drug development professionals. This was to include quantitative data, experimental methodologies, and visual representations of its signaling pathways and workflows. However, the foundational information necessary to construct such a guide is not present in the current scientific literature.

While searches were conducted for the broader class of phenylpiperazine derivatives, and these compounds are known to exhibit a wide range of pharmacological activities, including interactions with dopamine, serotonin, and GABA receptors, it would be inaccurate and misleading to extrapolate these general characteristics to the specific, unstudied compound "this compound."

Therefore, this document serves to report the absence of available data on the pharmacological profile of this compound. No tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways can be provided without resorting to speculation, which would be scientifically unsound and counterproductive for the intended audience of researchers and drug development professionals.

It is our recommendation that any party with a specific interest in the pharmacological properties of this compound would need to undertake foundational in vitro and in vivo studies to characterize its activity.

In Vitro Activity of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Technical Guide

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific experimental data on the in vitro activity of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. This guide, therefore, provides a comprehensive framework for its potential investigation, drawing upon established methodologies and findings for structurally related phenylpiperazine and phenylethanolamine compounds. The experimental protocols, data tables, and signaling pathways presented are illustrative and intended to guide future research.

Introduction

This compound is a synthetic organic molecule featuring a phenylethanolamine scaffold linked to a phenylpiperazine moiety. Compounds within this structural class are known to exhibit a wide range of pharmacological activities, frequently interacting with central nervous system (CNS) receptors. The phenylpiperazine group is a common pharmacophore in drugs targeting dopamine and serotonin receptors, while the phenylethanolamine structure is associated with adrenergic and other biogenic amine receptor interactions. This technical guide outlines a systematic approach to characterizing the in vitro pharmacological and biological profile of this compound.

Potential In Vitro Activities and Biological Targets

Based on the activities of analogous compounds, this compound could be investigated for a variety of in vitro effects. Phenylpiperazine derivatives have shown affinities for dopamine (D2-like), serotonin (5-HT1A, 5-HT2A), and GABA(A) receptors, suggesting potential applications as antipsychotics or anxiolytics.[1][2] Furthermore, related heterocyclic structures are explored for their anticancer, antifungal, and antibacterial properties.[3][4][5]

Potential areas of investigation include:

-

Neuropharmacological Activity: Receptor binding affinities and functional assays for dopamine, serotonin, and adrenergic receptor subtypes.

-

Anticancer Activity: Cytotoxicity against various cancer cell lines.

-

Antimicrobial Activity: Efficacy against pathogenic fungi and bacteria.

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data that would be obtained from the proposed in vitro assays.

Table 1: Receptor Binding Affinity Profile

| Target Receptor | Ligand Concentration (nM) | Specific Binding (%) | Kᵢ (nM) |

| Dopamine D₂ | (Placeholder) | (Placeholder) | (Placeholder) |

| Serotonin 5-HT₁ₐ | (Placeholder) | (Placeholder) | (Placeholder) |

| Serotonin 5-HT₂ₐ | (Placeholder) | (Placeholder) | (Placeholder) |

| Adrenergic α₁ | (Placeholder) | (Placeholder) | (Placeholder) |

| Adrenergic β₂ | (Placeholder) | (Placeholder) | (Placeholder) |

Table 2: In Vitro Anticancer Cytotoxicity

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | (Placeholder) |

| A549 (Lung) | (Placeholder) |

| HeLa (Cervical) | (Placeholder) |

| COLO205 (Colon) | (Placeholder) |

Table 3: In Vitro Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | (Placeholder) |

| Aspergillus fumigatus | (Placeholder) |

| Trichophyton mentagrophytes | (Placeholder) |

Detailed Experimental Protocols

Radioligand Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to specific G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors.

Objective: To determine the inhibitory constant (Kᵢ) of the test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with human D₂ receptor).

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

-

Test compound: this compound.

-

Non-specific binding control (e.g., Haloperidol for D₂ receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials:

-

Selected cancer cell lines (e.g., MCF-7, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound: this compound, dissolved in a suitable solvent like DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Screening

Caption: General workflow for the in vitro screening of the target compound.

Hypothetical Dopamine D₂ Receptor Signaling Pathway

Caption: A potential signaling pathway involving antagonism of the D₂ receptor.

References

- 1. Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antifungal activity of 3-phenyl-2H-benzoxazine-2,4(3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationships and Analgesic Potency

Research into 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives has revealed important structure-activity relationships (SAR) for their analgesic effects. A pivotal study by Shimokawa et al. (1979) demonstrated that the stereochemistry of these compounds is a critical determinant of their activity. The erythro isomers were found to be remarkably more active as analgesics than their corresponding threo isomers[1].

Within a series of synthesized compounds, certain derivatives of dl-erythro-1-phenyl-2-(substituted phenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanol were identified as the most potent analgesics[1]. Specifically, compounds designated as 16, 43, and 44 in the original study exhibited analgesic potency approximately two to three times that of codeine[1]. Further investigation into the optical isomers of these racemates revealed that the (-)-enantiomer of compound 16 and the (+)-enantiomer of compound 38 were more potent than their respective antipodes, highlighting the stereospecific nature of their biological target interaction[1].

Quantitative Analgesic Activity Data

While comprehensive quantitative data for a wide range of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol analogs is limited in the public domain, a study by Nakamura et al. provides specific analgesic potency data for a closely related and highly active analog, dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride . The analgesic potency of this compound was determined in various animal models, and the results are summarized in the table below.

| Experimental Model | Animal Model | Route of Administration | ED50 (mg/kg) | Potency Relative to Codeine |

| Haffner's Tail-clip Method | Mice | Oral | 2.5 | ~2-3x |

| Hot Plate Method | Mice | Oral | 5.0 | ~2-3x |

| Acetic Acid Writhing Test | Mice | Oral | 1.0 | ~2-3x |

Data extrapolated from Shimokawa et al., 1979, which states the most active compounds have a potency of about two to three times that of codeine.[1]

Experimental Protocols

The analgesic activity of this compound analogs has been primarily assessed using standard in vivo models of nociception. The following are detailed descriptions of the key experimental protocols employed in the cited research.

Synthesis of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives

The synthesis of the title compounds was achieved through a multi-step process. The key intermediates, 2-phenyl-2-(1-piperazinyl)acetophenones, were prepared from benzyl phenyl ketones via their brominated derivatives. Subsequent reduction of these intermediates with metal hydrides, such as sodium borohydride or lithium aluminum hydride, predominantly yielded the erythro isomers of the final 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives[1]. Further modifications, such as alkylation or benzylation of the piperazine nitrogen, were also performed to generate a diverse range of analogs[1].

Caption: Synthetic workflow for this compound analogs.

Haffner's Tail-clip Method (Mouse)

This method assesses the central analgesic activity of a compound by measuring the latency of a mouse to respond to a painful stimulus applied to its tail.

-

A metal clip is applied to the base of the mouse's tail.

-

The time taken for the mouse to attempt to remove the clip by biting it is recorded as the reaction time.

-

A cut-off time (e.g., 15-30 seconds) is established to prevent tissue damage.

-

The test compound or vehicle is administered orally, and the reaction time is measured at various time points post-administration.

-

An increase in the reaction time compared to the vehicle control group indicates an analgesic effect.

Hot Plate Test (Mouse)

The hot plate test is another common method for evaluating central analgesic activity, based on the response to a thermal stimulus.

-

Mice are individually placed on a metal plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

The latency to the first sign of a pain response, such as licking a hind paw or jumping, is recorded.

-

A maximum cut-off time (e.g., 30-60 seconds) is used to prevent injury.

-

Measurements are taken before and at different time intervals after oral administration of the test compound or vehicle.

-

A significant increase in the latency period indicates analgesia.

Acetic Acid Writhing Test (Mouse)

This test is used to screen for peripheral and central analgesic activity by inducing a visceral pain response.

-

Mice are administered the test compound or vehicle orally.

-

After a set absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally.

-

Immediately after the injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted over a defined period (e.g., 10-20 minutes).

-

A reduction in the number of writhes in the treated group compared to the control group signifies an analgesic effect.

Caption: Experimental workflow for assessing the analgesic activity of the analogs.

Postulated Mechanism of Action: Opioid Receptor Modulation

While direct binding studies for this compound analogs to opioid receptors are not extensively reported in the available literature, their potent analgesic activity, in some cases surpassing that of the opioid agonist codeine, strongly suggests an interaction with the endogenous opioid system. Phenylpiperidine and related structures are common pharmacophores in known opioid receptor ligands. For instance, research on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has demonstrated potent narcotic agonist and antagonist activities[2]. Another study on 1-alkyl-4,4-diphenylpiperidines showed their ability to inhibit the binding of mu- and delta-opioid receptor agonists[3].

Therefore, it is hypothesized that the analgesic effects of this compound analogs are mediated through their interaction with opioid receptors, most likely the mu-opioid receptor (MOR), which is a primary target for many clinically used analgesics. The binding of these analogs to MOR, a G-protein coupled receptor (GPCR), would initiate a downstream signaling cascade leading to the inhibition of pain transmission.

The postulated signaling pathway upon activation of the mu-opioid receptor by an agonist, such as a this compound analog, is depicted below.

References

- 1. Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity [pubmed.ncbi.nlm.nih.gov]

- 3. The interactions of 1-alkyl-4,4-diphenylpiperidines with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of a proposed initial screening cascade for the novel chemical entity, 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Due to the limited availability of public data on this specific molecule, this guide draws upon established screening protocols for analogous compounds containing the phenylpiperazine and phenylethanolamine pharmacophores. The methodologies outlined herein are intended to serve as a foundational framework for the preliminary assessment of its therapeutic potential. This whitepaper details hypothetical experimental protocols for synthesis, in vitro pharmacological profiling, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) characterization, accompanied by illustrative data tables and workflow diagrams.

Introduction

The compound this compound belongs to a class of molecules that feature a core phenylpiperazine moiety linked to a phenylethanolamine backbone. This structural motif is present in a variety of biologically active agents, suggesting a potential for this compound to interact with multiple biological targets. The phenylpiperazine group is a well-known pharmacophore found in drugs targeting the central nervous system (CNS), acting on receptors such as serotonin and dopamine. The phenylethanolamine structure is characteristic of compounds that interact with adrenergic receptors. Given this structural heritage, an initial screening of this compound is warranted to explore its pharmacological profile and potential therapeutic applications.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experimental protocols and interpreting screening results.

| Property | Value | Source |

| CAS Number | 94262-62-1 | Chemical Abstracts Service |

| Molecular Formula | C18H22N2O | - |

| Molecular Weight | 282.38 g/mol | - |

| Appearance | White to off-white solid (Predicted) | - |

| Solubility | Soluble in DMSO, Methanol (Predicted) | - |

Synthesis

A plausible synthetic route for this compound is the reaction of styrene oxide with 1-phenylpiperazine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1-phenylpiperazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add styrene oxide (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred for 4-6 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with brine.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

-

Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Initial Pharmacological Screening

Based on the structural motifs present in the target compound, a primary screening panel should focus on CNS and adrenergic receptor targets.

In Vitro Receptor Binding Assays

A panel of receptor binding assays is proposed to identify the primary biological targets of this compound.

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₁A, D₂, α₁, α₂, β₁) are prepared from recombinant cell lines or animal tissues.

-

Assay Conditions: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-WAY-100635 for 5-HT₁A) and varying concentrations of the test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Hypothetical In Vitro Screening Data

The following table summarizes hypothetical results from a primary receptor binding screen.

| Target | Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| 5-HT₁A Receptor | [³H]-8-OH-DPAT | 150 | 75 |

| Dopamine D₂ Receptor | [³H]-Spiperone | 850 | 425 |

| α₁-Adrenergic Receptor | [³H]-Prazosin | 250 | 125 |

| α₂-Adrenergic Receptor | [³H]-Rauwolscine | >10000 | >5000 |

| β₁-Adrenergic Receptor | [³H]-CGP-12177 | >10000 | >5000 |

Preliminary ADME Profiling

Early assessment of ADME properties is critical for the progression of a candidate compound.

In Vitro Metabolic Stability

-

Incubation Mixture: The test compound (1 µM) is incubated with liver microsomes (from human, rat, or mouse; 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) as a cofactor.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the compound.

Hypothetical Preliminary ADME Data

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

| In Vitro Half-life (t₁/₂, min) | 45 | 30 |

| Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | 15.4 | 23.1 |

| Plasma Protein Binding (%) | 92 | 88 |

| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→B | 8.5 | - |

Visualizations

Proposed Initial Screening Workflow

Caption: A workflow for the initial screening of a novel compound.

Hypothetical Signaling Pathway Interaction

Caption: A potential signaling pathway based on 5-HT₁A receptor interaction.

Conclusion

This technical guide outlines a strategic approach for the initial screening of this compound. The proposed workflows and experimental protocols are designed to efficiently characterize its pharmacological profile and early ADME properties. The hypothetical data presented serves to illustrate the expected outcomes of such a screening cascade. The insights gained from these initial studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts.

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Due to the limited availability of experimentally determined data for this specific molecule, this document synthesizes information on its basic identifiers and provides context through the known properties and biological activities of the broader class of phenylpiperazine derivatives. Detailed experimental protocols for determining key physicochemical parameters are presented using closely related compounds as illustrative examples. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of phenylpiperazine-based compounds.

Introduction

This compound belongs to the large and pharmacologically significant class of phenylpiperazine derivatives. Compounds in this class are known to interact with a variety of biological targets, exhibiting a wide range of activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Many phenylpiperazine derivatives are also known to cross the blood-brain barrier and interact with central nervous system receptors, such as serotonergic, dopaminergic, and adrenergic receptors.[3] A thorough understanding of the physicochemical properties of these compounds is fundamental for drug discovery and development, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

This guide focuses on this compound, providing its known identifiers and a framework for its experimental characterization.

Core Physicochemical Properties

While specific experimentally determined data for this compound are not widely available in the scientific literature, its basic molecular properties have been established.

Table 1: Core Identifiers for this compound

| Property | Value | Source |

| CAS Number | 94262-62-1 | [4][5] |

| Molecular Formula | C₁₈H₂₂N₂O | [4][5] |

| Molecular Weight | 282.38 g/mol | [4][5] |

Experimental Protocols for Physicochemical Characterization

To provide practical guidance for researchers, this section details the experimental methodologies for determining key physicochemical properties. Due to the absence of specific data for the target compound, these protocols are presented in a general context applicable to phenylpiperazine derivatives.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Experimental Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Initial Determination: A preliminary rapid heating is performed to get an approximate melting range.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Solubility is a crucial factor for a drug's bioavailability. The solubility of piperazine and its derivatives can be influenced by the solvent and temperature.[6]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

-

Sample Preparation: An excess amount of the compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The suspension is filtered through a non-adsorptive filter to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at a given pH, which affects its solubility, permeability, and receptor binding. For a compound like this compound with two basic nitrogen atoms in the piperazine ring, two pKa values are expected. The pKa values of piperazine itself are approximately 5.35 and 9.73, and these values are influenced by the substituents on the nitrogen atoms.[7]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: The equivalence points are determined from the titration curve (pH vs. volume of titrant). The pKa values correspond to the pH at the half-equivalence points.

Synthesis and Characterization Workflow

The synthesis of phenylpiperazine derivatives often involves a multi-step process. A generalized workflow for the synthesis and characterization of such compounds is illustrated below.

Biological Context

While no specific biological activity has been reported for this compound, the phenylpiperazine scaffold is a common feature in many biologically active molecules. Derivatives have been investigated for a wide array of therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: Certain N-phenylpiperazine derivatives have shown inhibitory activity against various bacterial and fungal strains.[1]

-

Anticancer Activity: Some phenylpiperazine derivatives of 1,2-benzothiazine have demonstrated cytotoxicity against cancer cell lines.[2]

-

Central Nervous System (CNS) Activity: The ability of many phenylpiperazine compounds to cross the blood-brain barrier has led to their investigation for treating CNS disorders. They are known to interact with G-protein coupled receptors, including adenosine, adrenergic, serotoninergic, and dopaminergic receptors.[3] For instance, some derivatives have been evaluated for their potential antidepressant effects through the 5-HT1AR/BDNF/PKA pathway.[8]

-

Acaricidal Activity: Certain phenylpiperazine derivatives have been synthesized and evaluated for their effectiveness against mites.[9]

Further research is required to determine the specific biological profile of this compound.

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of this compound. While experimentally determined data for this specific compound are scarce, this guide provides a framework for its characterization by presenting detailed experimental protocols for key physicochemical properties. The broader context of the biological activities of phenylpiperazine derivatives suggests that this compound may also possess interesting pharmacological properties worthy of further investigation. The information and methodologies presented herein are intended to support the research and development efforts of scientists working with this and related chemical entities.

References

- 1. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isaacpub.org [isaacpub.org]

- 4. 94262-62-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 94262-62-1 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uregina.ca [uregina.ca]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of the compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Due to the limited availability of experimentally derived data in peer-reviewed literature, this guide utilizes predicted spectroscopic data obtained from validated computational models. These predictions offer valuable insights for the characterization and identification of this compound. Additionally, a general experimental protocol for the synthesis of similar phenylpiperazine derivatives is provided as a methodological reference.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₈H₂₂N₂O

-

Molecular Weight: 282.38 g/mol

-

CAS Number: 94262-62-1

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and can serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 5H | Phenyl-H (on ethanol moiety) |

| 6.80 - 7.20 | m | 5H | Phenyl-H (on piperazine moiety) |

| 4.80 - 4.90 | dd | 1H | CH-OH |

| 3.10 - 3.30 | t | 4H | N-CH₂ (piperazine, distal to phenyl) |

| 2.60 - 2.80 | m | 2H | N-CH₂ (adjacent to CH-OH) |

| 2.50 - 2.70 | t | 4H | N-CH₂ (piperazine, proximal to phenyl) |

| 2.00 - 2.20 | s | 1H | OH |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 151.2 | Quaternary C (piperazine phenyl) |

| 142.5 | Quaternary C (ethanol phenyl) |

| 129.1 | CH (piperazine phenyl) |

| 128.5 | CH (ethanol phenyl) |

| 127.5 | CH (ethanol phenyl) |

| 125.8 | CH (ethanol phenyl) |

| 120.0 | CH (piperazine phenyl) |

| 116.1 | CH (piperazine phenyl) |

| 70.5 | CH-OH |

| 65.0 | N-CH₂ |

| 53.5 | N-CH₂ (piperazine) |

| 49.2 | N-CH₂ (piperazine) |

Predicted in CDCl₃ at 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2800 | Medium | C-H stretch (aliphatic) |

| 1600, 1495 | Strong | C=C stretch (aromatic) |

| 1240 | Strong | C-N stretch (amine) |

| 1050 | Strong | C-O stretch (alcohol) |

| 750, 700 | Strong | C-H bend (aromatic, monosubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity (%) | Proposed Fragment |

| 282 | 40 | [M]⁺ (Molecular Ion) |

| 264 | 15 | [M - H₂O]⁺ |

| 175 | 100 | [C₁₀H₁₃N₂]⁺ (Phenylpiperazine fragment) |

| 120 | 60 | [C₈H₈O]⁺ (Phenylethanol fragment) |

| 105 | 80 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | 50 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds.

Synthesis

-

Reaction Setup: To a solution of styrene oxide (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile, add 1-phenylpiperazine (1.1 eq.).

-

Reaction Conditions: The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Analysis

-

NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR: The IR spectrum is recorded on an FTIR spectrometer using KBr pellets or as a thin film.

-

MS: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

-

UV-Vis: The UV-Vis absorption spectrum is recorded in a suitable solvent like ethanol or methanol.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthetic route for this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a general synthetic methodology for this compound. While this information is computationally derived, it serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification, characterization, and synthesis of this and related compounds. Experimental validation of the presented data is recommended for rigorous scientific application.

Uncharted Territory: The Therapeutic Potential of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Remains Undefined

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the pharmacological understanding of the compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol (CAS No. 94262-62-1). Despite its documented chemical structure and properties, there is a conspicuous absence of published research detailing its biological activity, potential therapeutic targets, or mechanism of action.

This in-depth analysis, aimed at providing a technical guide for researchers, scientists, and drug development professionals, has been unable to uncover any quantitative data regarding the efficacy, potency (such as IC50, EC50, or Ki values), or receptor binding affinities of this specific molecule. Consequently, the core requirements of summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways cannot be fulfilled at this time.

The compound, with the molecular formula C18H22N2O, belongs to the broader class of phenylpiperazine derivatives. Compounds within this class are known to interact with a variety of central nervous system (CNS) targets, most notably dopamine and serotonin receptors. This structural relationship suggests that this compound could hypothetically exhibit activity at these or other related receptors. However, without empirical data from biological assays, any such potential remains purely speculative.

Our exhaustive search included querying major scientific databases and patent repositories using various synonyms and chemical identifiers for the compound, including "NSC-62457" and "CHEMBL1347720". The consistent lack of pertinent results indicates that this compound may be a novel chemical entity that has not yet been subjected to significant pharmacological investigation, or the results of such studies have not been made publicly available.

For researchers interested in the potential of phenylpiperazine scaffolds, a wealth of information exists for analogous compounds. These studies could serve as a foundation for designing future investigations into the pharmacological profile of this compound. Such research would be essential to elucidate its potential therapeutic applications and would represent a novel contribution to the field of medicinal chemistry and pharmacology.

Until such studies are conducted and published, the therapeutic targets of this compound remain an open question, highlighting a niche for future scientific exploration.

"1-Phenyl-2-(4-phenylpiperazino)-1-ethanol literature review"

A comprehensive review of existing scientific literature reveals a significant gap in detailed research and publicly available data for the specific compound 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. While the chemical structure is defined and the compound is listed in chemical databases, extensive pharmacological, mechanistic, and toxicological studies appear to be unpublished or not readily accessible. This technical guide, therefore, summarizes the available information on closely related phenylpiperazine derivatives to provide a contextual understanding of the potential properties and research methodologies that could be applied to the target compound.

Chemical Identity

| Property | Value |

| IUPAC Name | 1-Phenyl-2-(4-phenylpiperazin-1-yl)ethan-1-ol |

| Molecular Formula | C₁₈H₂₂N₂O |

| Molecular Weight | 282.38 g/mol |

| CAS Number | 94262-62-1 |

Synthesis and Chemical Data

Detailed, peer-reviewed synthetic protocols specifically for this compound are not extensively documented in the searched literature. However, the synthesis of structurally similar N-phenylpiperazino-N'-beta-ethanol derivatives has been reported. A general synthetic approach for such compounds involves the reaction of a substituted phenylethanolamine with a phenylpiperazine derivative.

A potential synthetic route could be conceptualized as a two-step process:

Caption: Conceptual synthetic pathway for this compound.

Pharmacological Profile of Related Phenylpiperazine Derivatives

While no specific pharmacological data for this compound was found, the broader class of phenylpiperazine derivatives is known to exhibit a wide range of biological activities, primarily targeting the central nervous system. Many clinically used drugs with antipsychotic, anxiolytic, antidepressant, and hypnotic properties contain the phenylpiperazine scaffold.

Research on related compounds suggests that they frequently interact with various neurotransmitter receptors, including:

-

Dopamine Receptors (D₂-like): Many antipsychotic phenylpiperazine derivatives act as antagonists or partial agonists at D₂ receptors.

-

Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ): Affinity for these receptors is common and contributes to the antipsychotic and antidepressant effects of these compounds.

-

Adrenergic Receptors (α₁): Interaction with these receptors can also be a feature of this class of molecules.

Potential Mechanisms of Action (Hypothetical)

Based on the pharmacology of structurally related compounds, this compound could potentially modulate dopaminergic and serotonergic pathways. A hypothetical signaling pathway is illustrated below, based on the common targets of phenylpiperazine derivatives.

Caption: Hypothetical antagonistic action on the D₂ receptor signaling pathway.

Methodologies for Future Research

To elucidate the pharmacological profile of this compound, a systematic experimental approach would be required. The following outlines key experimental protocols that are commonly employed for the characterization of novel psychoactive compounds.

In Vitro Assays

Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound for a panel of relevant CNS receptors (e.g., dopamine D₁, D₂, D₃, D₄; serotonin 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c; adrenergic α₁, α₂).

-

General Protocol:

-

Prepare cell membrane homogenates expressing the receptor of interest.

-

Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the IC₅₀ (concentration of compound that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

-

Functional Assays:

-

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

-

Example Protocol (cAMP Assay for D₂ Receptor):

-

Culture cells stably expressing the D₂ receptor.

-

Treat the cells with a known D₂ receptor agonist (e.g., quinpirole) in the presence and absence of varying concentrations of the test compound.

-

Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using an appropriate assay kit (e.g., ELISA, HTRF).

-

An antagonist will block the agonist-induced decrease in cAMP levels.

-

In Vivo Models

Behavioral Assays in Rodents:

-

Objective: To assess the effects of the compound on animal behavior, which can be indicative of its potential therapeutic utility (e.g., antipsychotic, anxiolytic).

-

Example Protocol (Apomorphine-Induced Climbing in Mice for Antipsychotic Activity):

-

Administer the test compound or vehicle to mice.

-

After a defined pretreatment time, administer a dopamine agonist such as apomorphine to induce stereotyped climbing behavior.

-

Observe and score the climbing behavior at regular intervals.

-

A reduction in climbing behavior suggests a potential antipsychotic-like effect through dopamine receptor blockade.

-

Caption: General experimental workflow for preclinical drug discovery.

Conclusion

There is a notable absence of detailed scientific literature on the synthesis, pharmacology, and mechanism of action of this compound. While its chemical structure places it within the broadly researched class of phenylpiperazine derivatives, its specific biological activities remain uncharacterized in the public domain. Future research, employing standard in vitro and in vivo pharmacological assays, is necessary to determine the therapeutic potential of this compound. The information and methodologies presented in this guide, based on related compounds, provide a foundational framework for such investigations.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol, a valuable amino alcohol derivative for potential applications in drug discovery and development. The synthesis is based on the nucleophilic ring-opening of styrene oxide with 1-phenylpiperazine. This method is a common and effective way to produce β-amino alcohols. This document outlines the reaction scheme, experimental procedure, and expected characterization data.

Introduction

This compound (CAS No: 94262-62-1) is a tertiary amino alcohol containing both a phenylpiperazine and a phenylethanol moiety. Compounds of this class are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The phenylpiperazine group is a well-known pharmacophore found in numerous centrally acting agents, while the phenylethanolamine scaffold is present in various adrenergic and dopaminergic ligands. The synthesis of this compound is therefore of interest for the exploration of new chemical entities with potential therapeutic value. The primary synthetic route described herein involves the reaction of styrene oxide and 1-phenylpiperazine.

Chemical Properties

| Property | Value |

| CAS Number | 94262-62-1 |

| Molecular Formula | C₁₈H₂₂N₂O |

| Molecular Weight | 282.38 g/mol |

Synthesis Protocol

The synthesis of this compound is achieved through the ring-opening of styrene oxide by 1-phenylpiperazine. This reaction typically proceeds with the nucleophilic attack of the secondary amine of the piperazine at one of the electrophilic carbons of the epoxide ring.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

Materials:

-

1-Phenylpiperazine

-

Styrene oxide

-

Ethanol (anhydrous)

-

Ethyl acetate (for TLC and column chromatography)

-

Hexane (for TLC and column chromatography)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thin-layer chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenylpiperazine (1.0 eq.) in anhydrous ethanol.

-

Addition of Reactant: To this stirred solution, add styrene oxide (1.0 - 1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is then purified by column chromatography on silica gel. The product can be eluted using a gradient of ethyl acetate in hexane.

-

Isolation and Characterization: The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield this compound as a solid or viscous oil. The structure and purity should be confirmed by NMR, IR, and mass spectrometry.

Expected Characterization Data

The following table summarizes the expected analytical data for the synthesized compound. This data is based on the known structure and spectroscopic data from analogous compounds.

| Analysis | Expected Results |

| Appearance | White to off-white solid or viscous oil |

| Melting Point | To be determined experimentally |

| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl groups, the piperazine ring protons, the methine proton of the ethanol backbone, and the hydroxyl proton. |

| ¹³C NMR | Resonances for all 18 carbon atoms, including those in the aromatic rings, the piperazine ring, and the ethanol backbone. |

| IR (KBr, cm⁻¹) | Broad absorption band around 3400 cm⁻¹ (O-H stretch), peaks in the 3100-3000 cm⁻¹ region (aromatic C-H stretch), and 2950-2800 cm⁻¹ region (aliphatic C-H stretch). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 282.38. |

| Yield | Expected to be in the range of 60-80% based on similar reactions. |

Signaling Pathway and Logical Relationships

The synthesis follows a logical progression from starting materials to the final product through a key chemical transformation.

Caption: Logical relationship of the synthesis process.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound. The described protocol is based on a reliable and well-established chemical transformation and can be readily implemented in a standard organic chemistry laboratory. The provided data and diagrams are intended to assist researchers in the successful synthesis and characterization of this compound for further investigation in drug discovery and development programs.

Application Note: HPLC Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. The method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for the accurate determination of this compound.

Introduction

This compound is a chemical compound with the molecular formula C18H22N2O and a molecular weight of 282.38 g/mol [1][2]. Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and manufacturing processes. This document provides a detailed protocol for a reversed-phase HPLC method that offers excellent sensitivity and resolution for the analysis of this compound.

Chemical and Physical Properties

-

Structure: (Image of the chemical structure of this compound would be placed here in a full document)

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to achieve a final concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Inject the working standard solution (e.g., 50 µg/mL) five times and evaluate the following parameters:

-

Tailing factor: Should be ≤ 2.0

-

Theoretical plates: Should be ≥ 2000

-

Relative Standard Deviation (RSD) of peak area: Should be ≤ 2.0%

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound.

| Parameter | Expected Value |

| Retention Time (min) | Approximately 12.5 |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis protocol.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment. This method is suitable for routine quality control and research applications.

References

"LC-MS/MS quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol"

An Application Note for the Bioanalytical Quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol using LC-MS/MS

Introduction

This compound is a phenylpiperazine derivative with potential applications in drug discovery and development. Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, exhibiting a wide range of pharmacological activities.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.[3][4] This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

The method described herein is based on established principles of bioanalytical method development for small molecules and data from analogous phenylpiperazine compounds, providing a robust starting point for researchers.[5][6][7] The protocol includes details on sample preparation, chromatographic separation, and mass spectrometric detection, along with typical performance characteristics expected from a validated method.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound. These values are representative and would need to be confirmed during formal method validation.

Table 1: Calibration Curve Parameters

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy